2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
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Overview
Description
2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Benzamide Group: This step involves the acylation of the isoquinoline derivative with 2-methoxybenzoyl chloride under basic conditions.
Alkylation: The final step includes the alkylation of the isoquinoline nitrogen with 2-methylpropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 2-hydroxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide.
Reduction: 2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-methoxybenzamide: A simpler analog with similar functional groups but lacking the isoquinoline core.
N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide: Similar structure but without the methoxy group.
Uniqueness
2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide is unique due to the combination of the isoquinoline core and the methoxybenzamide group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15(2)13-23-11-10-16-8-9-18(12-17(16)14-23)22-21(24)19-6-4-5-7-20(19)25-3/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSTKSVEKCVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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